Cinchonan, 9-isothiocyanato-, (9R)-
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Overview
Description
Cinchonan, 9-isothiocyanato-, (9R)- is a chemical compound with the molecular formula C20H21N3S and a molecular weight of 335.47. This compound is a derivative of cinchonan, which is known for its various applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan, 9-isothiocyanato-, (9R)- typically involves the reaction of cinchonan derivatives with isothiocyanate reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and solvent choice are crucial for achieving high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of Cinchonan, 9-isothiocyanato-, (9R)- involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent quality and yield. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cinchonan, 9-isothiocyanato-, (9R)- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Addition Reactions: Reagents such as halogens or hydrogen halides are used, and the reactions are often performed at low temperatures to control the reaction rate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield urea derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Cinchonan, 9-isothiocyanato-, (9R)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Cinchonan, 9-isothiocyanato-, (9R)- involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or alter the function of proteins, thereby exerting its biological effects. The compound may also interact with cellular pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cinchonan: The parent compound, known for its use in medicinal chemistry.
Quinoline Derivatives: Compounds with similar structural features and biological activities.
Isothiocyanate Derivatives: Compounds with the isothiocyanate functional group, known for their reactivity and biological properties.
Uniqueness
Cinchonan, 9-isothiocyanato-, (9R)- is unique due to its specific combination of the cinchonan scaffold and the isothiocyanate functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3S/c1-2-14-12-23-10-8-15(14)11-19(23)20(22-13-24)17-7-9-21-18-6-4-3-5-16(17)18/h2-7,9,14-15,19-20H,1,8,10-12H2/t14-,15-,19+,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLSXPJDCINANZ-IQGAEYHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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